Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate
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Overview
Description
- Starting material: 5-bromopentyl phenyl ether
- Reagents: Sodium hydride, 4-aminopiperidine-1-carboxylate
- Conditions: Reflux, anhydrous solvent (e.g., tetrahydrofuran)
Industrial Production Methods
Industrial production of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl ester group and the phenoxypentylamino side chain. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
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Step 1: Synthesis of Piperidine Ring
- Starting material: 4-aminopiperidine
- Reagents: Ethyl chloroformate, base (e.g., triethylamine)
- Conditions: Room temperature, inert atmosphere
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in anhydrous tetrahydrofuran
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the phenoxypentylamino side chain.
N-Phenyl-4-piperidinamine: Used in the synthesis of fentanyl analogs.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidinecarboxylate derivative with different substituents.
The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89805-28-7 |
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Molecular Formula |
C19H30N2O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
ethyl 4-(5-phenoxypentylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O3/c1-2-23-19(22)21-14-11-17(12-15-21)20-13-7-4-8-16-24-18-9-5-3-6-10-18/h3,5-6,9-10,17,20H,2,4,7-8,11-16H2,1H3 |
InChI Key |
LZWDNTURGGGYET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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